Olsalazine-d3 is a deuterated form of olsalazine, an anti-inflammatory medication primarily used in the treatment of ulcerative colitis. Olsalazine itself is a pro-drug that is converted in the colon to mesalazine (5-aminosalicylic acid), which exerts its therapeutic effects by inhibiting inflammatory mediators. Olsalazine was approved by the Food and Drug Administration in 1990 and is marketed under the brand name Dipentum. It is synthesized from mesalazine and is characterized by its unique azobond structure, which allows for its specific action in the gastrointestinal tract .
Olsalazine-d3 is classified as an anti-inflammatory drug, specifically targeting inflammatory bowel diseases. Its primary source is pharmaceutical companies that specialize in gastrointestinal medications, with UCB Pharma being a notable supplier. The compound falls under the category of amino salicylic acid derivatives, which are commonly used to manage conditions such as ulcerative colitis and Crohn's disease .
The synthesis of olsalazine-d3 involves the incorporation of deuterium into the olsalazine molecule, enhancing its stability and pharmacokinetic properties. The standard synthesis pathway includes:
The synthesis must be conducted under controlled conditions to ensure high purity and yield, utilizing techniques such as chromatography for purification and spectrometry for structural confirmation .
Olsalazine-d3 has a molecular formula of C₁₄H₁₀D₃N₂O₆, indicating the presence of deuterium in its structure. The key features include:
The three-dimensional structure can be visualized using molecular modeling software, revealing the spatial arrangement of atoms that contributes to its pharmacological properties .
Olsalazine-d3 undergoes several chemical reactions relevant to its function:
These reactions are essential for understanding how olsalazine-d3 exerts its therapeutic effects in treating inflammatory bowel diseases .
The mechanism of action of olsalazine-d3 primarily involves its conversion to mesalazine in the colon:
This targeted action minimizes systemic absorption and side effects while maximizing local therapeutic effects on the intestinal lining .
Olsalazine-d3 exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a pharmaceutical product and influence its efficacy in clinical settings .
Olsalazine-d3 is primarily used in scientific research related to inflammatory bowel diseases. Its applications include:
Research continues to expand on its potential uses beyond ulcerative colitis, including other gastrointestinal disorders .
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2